molecular formula C22H26N4O3S B2878075 N-(2-chlorobenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,2-benzisoxazole-5-sulfonamide CAS No. 1115989-61-1

N-(2-chlorobenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,2-benzisoxazole-5-sulfonamide

Cat. No. B2878075
CAS RN: 1115989-61-1
M. Wt: 426.54
InChI Key: AYPWSTKIDOZMGR-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,2-benzisoxazole-5-sulfonamide, also known as CBIS, is a sulfonamide derivative that has shown promising results in scientific research. CBIS has been found to have potential applications in the treatment of various diseases due to its unique chemical structure and mechanism of action. In

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has shown the development of novel compounds, including sulfonamide derivatives, for potential antibacterial applications. For instance, a study by Poręba et al. (2015) synthesized a series of sulfonamide isoxazolo[5,4-b]pyridines and tested their antibacterial and antiproliferative activities. Among the synthesized compounds, certain derivatives exhibited antimicrobial activity towards strains such as Pseudomonas aeruginosa and Escherichia coli (Poręba et al., 2015).

Antimicrobial and Antifungal Studies

Further studies have explored the antimicrobial and antifungal properties of sulfonamide-based compounds. Patel and Agravat (2007) synthesized new pyridine derivatives and assessed their antibacterial and antifungal activities, indicating the potential of these compounds in treating microbial infections (Patel & Agravat, 2007).

Corrosion Inhibition

Another significant application is in the field of corrosion inhibition. Sappani and Karthikeyan (2014) tested certain drugs as inhibitors for mild steel corrosion in acidic solutions, demonstrating the compounds' effectiveness in protecting metal surfaces from corrosive processes (Sappani & Karthikeyan, 2014).

Antitumor Activity

In the context of antitumor research, compounds with sulfonamide groups have been synthesized and evaluated for their potential in inhibiting cancer cell proliferation. For example, the synthesis of thiophene and thieno[3,2-d]pyrimidine derivatives has shown promising results in terms of antitumor and antibacterial activities, highlighting the therapeutic potential of these compounds in oncology and infection control (Hafez et al., 2017).

properties

IUPAC Name

tert-butyl N-[1-(3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbonyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S/c1-22(2,3)29-21(28)24-15-8-13-26(14-9-15)20(27)18-17(25-11-4-5-12-25)16-7-6-10-23-19(16)30-18/h4-7,10-12,15H,8-9,13-14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPWSTKIDOZMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=C(C3=C(S2)N=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-{1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidin-4-yl}carbamate

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